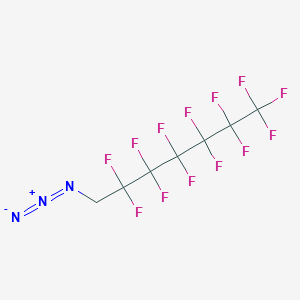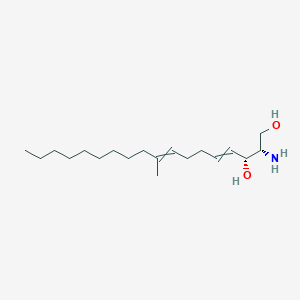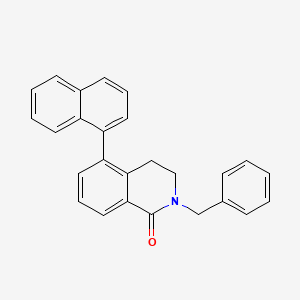
iridium(3+);1,3,5-trimethylbenzene-6-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium(3+);1,3,5-trimethylbenzene-6-ide is a coordination compound that features iridium in the +3 oxidation state complexed with 1,3,5-trimethylbenzene-6-ide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iridium(3+);1,3,5-trimethylbenzene-6-ide typically involves the reaction of iridium(III) chloride with 1,3,5-trimethylbenzene under specific conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as dichloromethane. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Iridium(3+);1,3,5-trimethylbenzene-6-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium complexes in higher oxidation states, while substitution reactions can produce a variety of iridium complexes with different ligands.
Aplicaciones Científicas De Investigación
Iridium(3+);1,3,5-trimethylbenzene-6-ide has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Iridium complexes are being investigated for their anticancer properties and potential use in photodynamic therapy.
Industry: The compound is used in the development of materials with unique electronic and photophysical properties, such as organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism by which iridium(3+);1,3,5-trimethylbenzene-6-ide exerts its effects depends on the specific application. In catalysis, the iridium center often acts as the active site, facilitating the transfer of electrons or atoms during the reaction. In biological systems, the compound may interact with cellular components, leading to changes in cellular function or inducing cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Iridium(III) chloride: A common precursor in the synthesis of various iridium complexes.
Iridium(III) acetylacetonate: Another iridium complex with different ligands but similar oxidation state and coordination environment.
Iridium(III) cyclooctadiene: A complex used in catalysis with a different ligand structure.
Uniqueness
Iridium(3+);1,3,5-trimethylbenzene-6-ide is unique due to the presence of the 1,3,5-trimethylbenzene ligand, which imparts specific electronic and steric properties to the complex. This can influence its reactivity and stability, making it suitable for specific applications that other iridium complexes may not be able to achieve.
Propiedades
Número CAS |
146645-28-5 |
|---|---|
Fórmula molecular |
C27H33Ir |
Peso molecular |
549.8 g/mol |
Nombre IUPAC |
iridium(3+);1,3,5-trimethylbenzene-6-ide |
InChI |
InChI=1S/3C9H11.Ir/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;/q3*-1;+3 |
Clave InChI |
RKYBXBAGLXFDRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


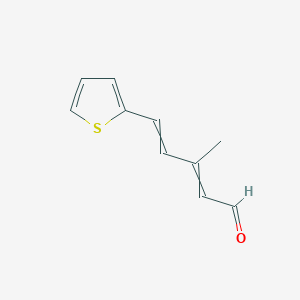
![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)
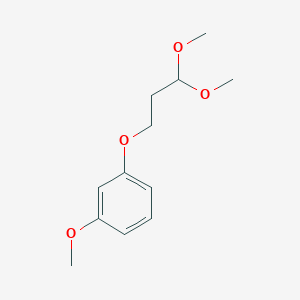

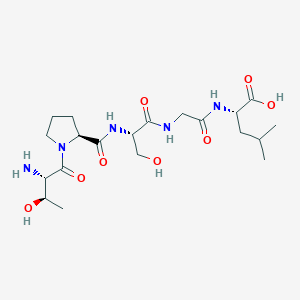
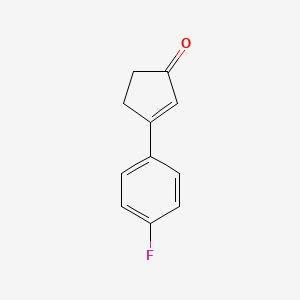
![2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12549321.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)

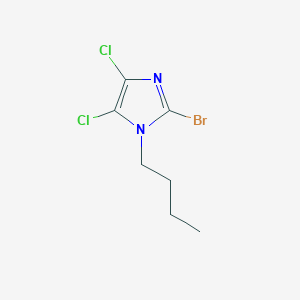
![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
